molecular formula C16H16O3 B2406837 p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde CAS No. 1179303-28-6

p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde

Cat. No.: B2406837
CAS No.: 1179303-28-6
M. Wt: 256.301
InChI Key: XHMQWMYHNAYUFL-UHFFFAOYSA-N
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Description

p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3,4-dimethoxyphenyl group and an alpha-methyl group

Scientific Research Applications

Chemistry: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: In biological research, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit anticancer, antimicrobial, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the synthesis of dyes, fragrances, and polymers .

Mechanism of Action

Target of Action

The compound p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde, also known as 1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone, is a derivative of the phenethylamine class . It has been found to exhibit good binding affinity with target microorganism proteins . The primary targets of this compound are likely to be proteins involved in microbial processes, given its antimicrobial activity .

Mode of Action

The compound interacts with its targets, primarily microbial proteins, leading to changes in their function . This interaction can inhibit the growth and proliferation of microbes, contributing to its antimicrobial activity . .

Biochemical Pathways

The compound is likely to affect biochemical pathways related to microbial growth and proliferation . . It’s worth noting that derivatives of phenethylamine, to which this compound belongs, have been found to have diverse biological activities .

Pharmacokinetics

Similar compounds have been found to have low aqueous solubility and low volatility , which could impact their bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the compound’s action is its antimicrobial activity, as it inhibits the growth and proliferation of microbes . This is likely achieved through its interaction with microbial proteins, disrupting their function and thus inhibiting microbial processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s low aqueous solubility and low volatility could affect its distribution in an aqueous environment and its stability over time. Furthermore, the compound’s antimicrobial activity could be influenced by the specific characteristics of the microbial environment, such as the presence of other microbes and environmental conditions .

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethoxyphenyl isothiocyanate, indicates that it is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

The results obtained from the DFT analysis show good agreement with experimental data . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity . These results are the first attempt to fully understand the catalytic role of LiP in the degradation of lignin and its aromatic derivative compounds in terms of the electronic structure methods and future hybrid calculation approaches .

Biochemical Analysis

Biochemical Properties

It’s hypothesized that it may interact with certain enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone is not well-defined. It’s speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It’s hypothesized that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone at different dosages in animal models have not been extensively studied. It’s possible that the effects of this compound may vary with dosage, potentially exhibiting threshold effects or toxic effects at high doses

Metabolic Pathways

It’s speculated that this compound may interact with certain enzymes or cofactors and may influence metabolic flux or metabolite levels

Transport and Distribution

It’s possible that this compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

It’s hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate alpha-methylbenzaldehyde precursor. One common method involves the use of a base-catalyzed aldol condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with alpha-methylbenzaldehyde in the presence of a strong base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde is unique due to its specific substitution pattern and the presence of both methoxy groups and an alpha-methyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)14-8-9-15(18-2)16(10-14)19-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMQWMYHNAYUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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